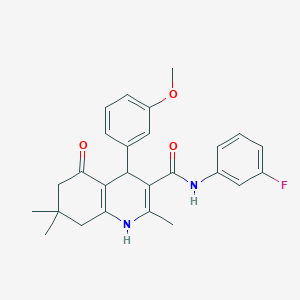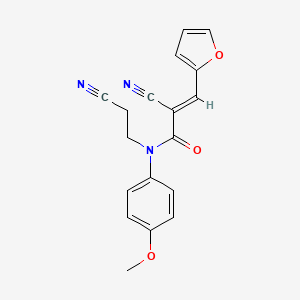![molecular formula C28H27NO3 B15035788 2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate](/img/structure/B15035788.png)
2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate typically involves multiple steps. One common method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate or dimethyl-3-oxopentanedioate . The reaction is usually carried out in the presence of a catalytic amount of piperidine in ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to act as an inhibitor of gluconate 2-dehydrogenase, which plays a role in various metabolic processes . Additionally, it may interact with other enzymes and receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A related compound with similar structural features but different functional groups.
4-Methylbenzoic acid: Shares the benzoate moiety but lacks the quinoline structure.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C28H27NO3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[2,2,4-trimethyl-1-(4-methylbenzoyl)quinolin-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C28H27NO3/c1-18-6-10-21(11-7-18)26(30)29-25-15-14-23(16-24(25)20(3)17-28(29,4)5)32-27(31)22-12-8-19(2)9-13-22/h6-17H,1-5H3 |
InChI Key |
QSPPDWFHQIRTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)C)C(=CC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-5-imino-6-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035708.png)
![4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15035710.png)

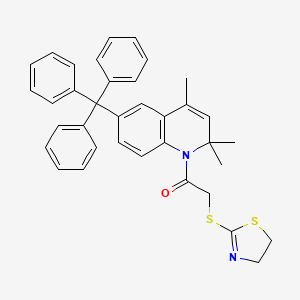
![1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B15035716.png)
![14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15035718.png)
![5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15035723.png)
![2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B15035731.png)
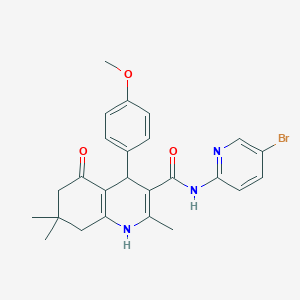
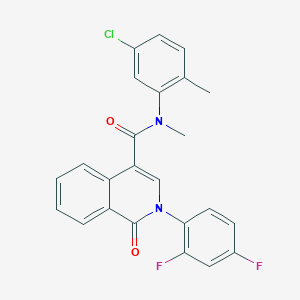
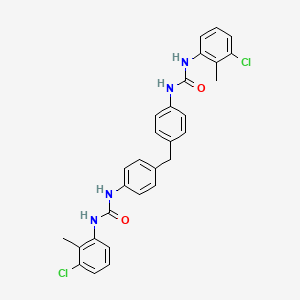
![2-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15035777.png)
